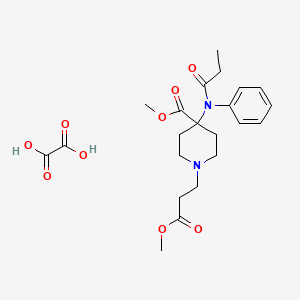
Remifentanil oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Remifentanil oxalate is a potent, ultra-short-acting synthetic opioid analgesic. It is primarily used during surgery to relieve pain and as an adjunct to anesthesia. This compound is known for its rapid onset and quick recovery time, making it an ideal choice for procedures requiring precise control over analgesia and sedation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of remifentanil oxalate typically involves the derivatization of piperidone. The primary synthetic pathway starts from commercially available N-benzylpiperidin-4-one.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Remifentanil oxalate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The ester linkage in this compound is particularly susceptible to hydrolysis by non-specific tissue and plasma esterases .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include acids, bases, and oxidizing agents. For instance, hydrolysis reactions often require acidic or basic conditions, while oxidation reactions may involve agents like hydrogen peroxide .
Major Products
The major product formed from the hydrolysis of this compound is remifentanil acid. This metabolite is pharmacologically inactive and is excreted via the kidneys .
Scientific Research Applications
Remifentanil oxalate has a wide range of scientific research applications:
Mechanism of Action
Remifentanil oxalate exerts its effects by binding to μ-opioid receptors in the central nervous system. This binding inhibits the release of excitatory neurotransmitters and alters pain perception. The compound’s rapid onset and short duration of action are due to its quick metabolism by non-specific esterases .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: Another potent synthetic opioid with a longer duration of action compared to remifentanil oxalate.
Sufentanil: Similar to fentanyl but more potent and with a longer duration of action.
Alfentanil: Shorter acting than fentanyl but longer acting than this compound.
Uniqueness
This compound is unique due to its ultra-short duration of action and rapid metabolism. Unlike other opioids, it is metabolized by non-specific esterases, making it suitable for patients with hepatic or renal impairment .
Properties
Molecular Formula |
C22H30N2O9 |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
methyl 1-(3-methoxy-3-oxopropyl)-4-(N-propanoylanilino)piperidine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H28N2O5.C2H2O4/c1-4-17(23)22(16-8-6-5-7-9-16)20(19(25)27-3)11-14-21(15-12-20)13-10-18(24)26-2;3-1(4)2(5)6/h5-9H,4,10-15H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
ZMGKHCNPWIVLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC(=O)OC)C(=O)OC.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


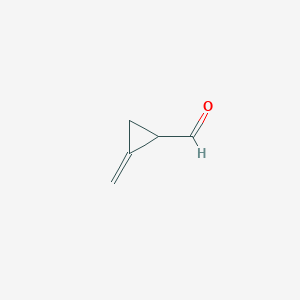
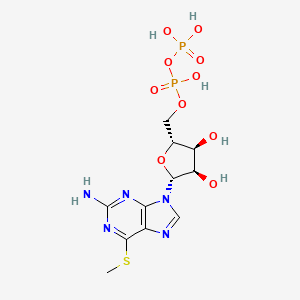
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
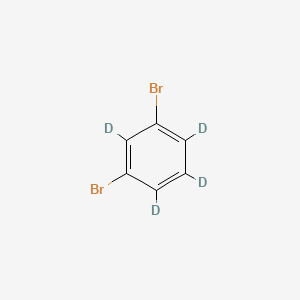
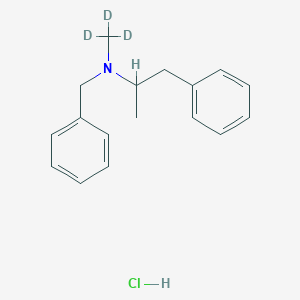
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)
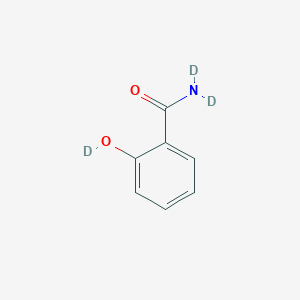

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
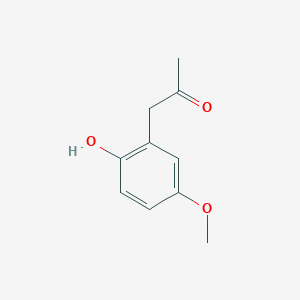
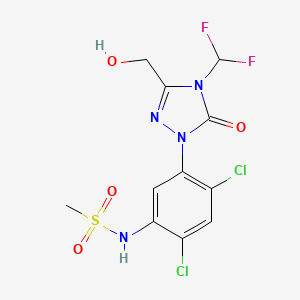
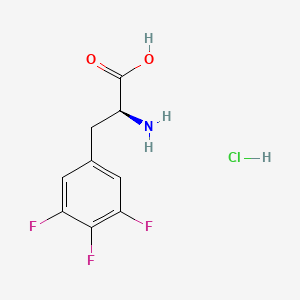
![[1-(Cyclopropylmethyl)cyclopentyl]methanamine](/img/structure/B13439468.png)
